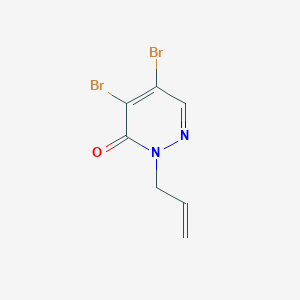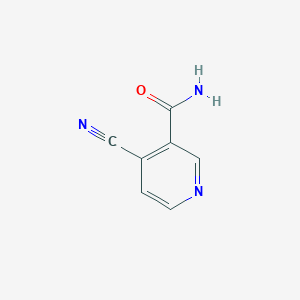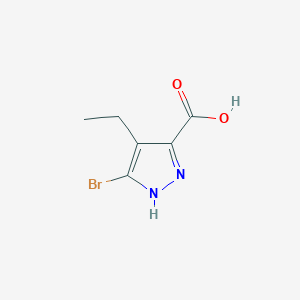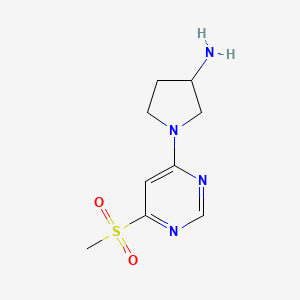
Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a piperidine ring, and an ethyl ester group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-bromoaniline and ethyl 2-bromoacetate in the presence of a base such as triethylamine to form the intermediate ethyl 2-(4-bromophenylamino)acetate.
Introduction of the Piperidine Ring: The intermediate is then reacted with piperidine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and bromophenyl group are likely key functional groups involved in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(N-phenyl-2-(piperidin-1-yl)acetamido)acetate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 2-(N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamido)acetate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Ethyl 2-(N-(4-fluorophenyl)-2-(piperidin-1-yl)acetamido)acetate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
Uniqueness
Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C17H23BrN2O3 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
ethyl 2-(4-bromo-N-(2-piperidin-1-ylacetyl)anilino)acetate |
InChI |
InChI=1S/C17H23BrN2O3/c1-2-23-17(22)13-20(15-8-6-14(18)7-9-15)16(21)12-19-10-4-3-5-11-19/h6-9H,2-5,10-13H2,1H3 |
Clave InChI |
AROMYYODDMPXQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



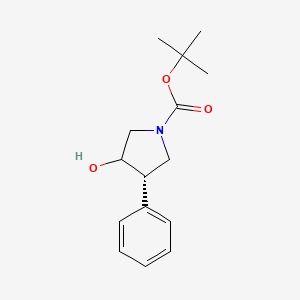
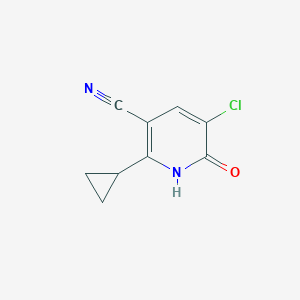
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)
![Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11775127.png)
![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)

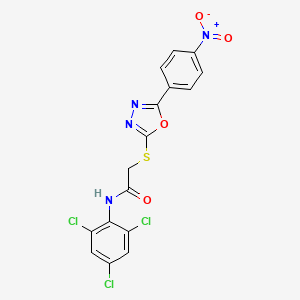
![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)

